molecular formula C13H8F3NO3 B6361532 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid CAS No. 1258269-14-5

2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid

Cat. No.: B6361532
CAS No.: 1258269-14-5
M. Wt: 283.20 g/mol
InChI Key: FDHQTQUTFDETBL-UHFFFAOYSA-N
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Description

Contextual Significance of Isonicotinic Acid Scaffolds in Advanced Chemical Synthesis and Derivatization

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the fourth position. nih.gov This scaffold is a fundamental building block in the synthesis of a wide array of chemical entities with significant applications, particularly in the pharmaceutical industry. The nitrogen atom in the pyridine ring and the carboxylic acid group offer multiple sites for chemical modification, making isonicotinic acid a versatile platform for creating diverse molecular architectures.

Derivatives of isonicotinic acid have been explored for a range of therapeutic areas. For instance, isoniazid, a primary drug for the treatment of tuberculosis, is a hydrazide derivative of isonicotinic acid. nbuv.gov.ua This highlights the historical and ongoing importance of this scaffold in drug discovery. The isonicotinic acid moiety can participate in various chemical reactions, including amidation, esterification, and the formation of coordination complexes with metal ions. nih.gov This reactivity allows for its incorporation into larger, more complex molecules, enabling the systematic exploration of structure-activity relationships in drug design. The development of novel isonicotinic acid derivatives continues to be an active area of research, with studies focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govacs.org

Role of Trifluoromethoxy Substitution in Modulating Molecular Properties for Research Applications

The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, valued for its ability to significantly alter the properties of a parent molecule. Its introduction into a chemical structure can profoundly impact lipophilicity, metabolic stability, and electronic characteristics, thereby enhancing the potential of a compound for research and therapeutic applications.

One of the key attributes of the trifluoromethoxy group is its high lipophilicity. This property can improve a molecule's ability to cross biological membranes, which is a critical factor for the bioavailability of potential drug candidates. Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it resistant to metabolic degradation. This increased metabolic stability can lead to a longer half-life of a compound in biological systems.

From an electronic standpoint, the trifluoromethoxy group acts as a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups and alter the molecule's interaction with biological targets. The unique combination of lipophilicity and electronic effects makes the trifluoromethoxy group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of investigational compounds.

Overview of Current Academic Research Trajectories for Fluorinated Heterocyclic Carboxylic Acids

Fluorinated heterocyclic carboxylic acids represent a burgeoning area of chemical research, driven by the significant impact of fluorine substitution on the biological activity and material properties of organic compounds. The strategic incorporation of fluorine atoms or fluorine-containing groups, such as trifluoromethyl or trifluoromethoxy, into heterocyclic frameworks is a widely employed strategy in the design of novel pharmaceuticals and agrochemicals.

Current research in this field is multifaceted. A primary focus is the development of new synthetic methodologies to efficiently and selectively introduce fluorine into heterocyclic systems. This includes the design of novel fluorinating reagents and the optimization of reaction conditions to achieve desired structures.

Another major research trajectory involves the exploration of the biological activities of these compounds. Scientists are actively investigating fluorinated heterocyclic carboxylic acids as inhibitors of various enzymes, modulators of protein-protein interactions, and as potential therapeutic agents for a range of diseases, including cancer and infectious diseases. The enhanced metabolic stability and membrane permeability conferred by fluorine are particularly advantageous in this context. Furthermore, the unique electronic properties of these compounds are being leveraged in the field of materials science for the development of advanced materials with tailored optical and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHQTQUTFDETBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679501
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258269-14-5
Record name 2-[4-(Trifluoromethoxy)phenyl]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258269-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4 Trifluoromethoxy Phenyl Isonicotinic Acid

Established Synthetic Routes to the Core 2-(4-(Trifluoromethoxy)phenyl)isonicotinic Acid Structure

The construction of the this compound scaffold hinges on two primary challenges: the introduction of the trifluoromethoxy group onto the phenyl ring and the formation of the crucial bond between the phenyl and isonicotinic acid moieties.

Strategies for Introducing the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. Its introduction onto an aromatic ring can be achieved through several methods, often starting from the corresponding phenol (B47542).

One common approach involves a two-step process starting from a phenol. The phenol is first converted to a xanthate intermediate. This intermediate is then treated with a fluorinating agent, such as XtalFluor-E in the presence of trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), to yield the aryl trifluoromethyl ether. nih.govresearchgate.netberkeley.edu This method offers the advantage of using relatively mild and easily handled reagents. nih.gov

Another strategy is the O-carboxydifluoromethylation of a phenol followed by a decarboxylative fluorination. This two-step protocol utilizes readily available reagents like sodium bromodifluoroacetate and Selectfluor II, with a catalytic amount of a silver salt, providing a practical route to aryl trifluoromethyl ethers. cas.cn More direct, albeit sometimes harsher, methods include the reaction of phenols with electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents. cas.cn

Table 1: Selected Methods for Aryl Trifluoromethyl Ether Synthesis

Starting MaterialReagentsKey Features
Phenol1. Imidazolium methylthiocarbonothioyl salt 2. XtalFluor-E, TCCA or NFSIMild conditions, easily handled reagents. nih.govresearchgate.net
Phenol1. Sodium bromodifluoroacetate 2. Selectfluor II, Ag catalystUtilizes accessible and inexpensive reagents. cas.cn
PhenolUmemoto's or Togni's reagentsDirect electrophilic trifluoromethylation. cas.cn

Methods for Constructing the Phenyl-Isonicotinic Acid Linkage

The formation of the C-C bond between the 4-(trifluoromethoxy)phenyl group and the isonicotinic acid core is typically achieved through transition metal-catalyzed cross-coupling reactions. These reactions offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This is a widely used method for forming aryl-aryl bonds. The reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of this compound, this would involve the reaction of 2-chloro- or 2-bromoisonicotinic acid with 4-(trifluoromethoxy)phenylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield.

Negishi Coupling: This reaction provides another powerful tool for C-C bond formation, coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org In this context, 2-chloroisonicotinic acid could be coupled with a pre-formed 4-(trifluoromethoxy)phenylzinc reagent. The Negishi coupling is known for its high functional group tolerance and the ability to couple a wide range of carbon centers. wikipedia.org

Table 2: Common Cross-Coupling Reactions for Phenyl-Isonicotinic Acid Linkage

Reaction NameKey ReactantsCatalyst
Suzuki-MiyauraAryl boronic acid/ester + Aryl halide/triflatePalladium complex
NegishiOrganozinc compound + Aryl halideNickel or Palladium complex

Specific Coupling Methodologies (e.g., Carbodiimide-based)

While cross-coupling reactions form the core C-C bond, other coupling methodologies are essential for subsequent modifications, particularly at the carboxylic acid group. Carbodiimide-based coupling agents are frequently employed for the formation of amide and ester linkages. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, allowing it to react with amines or alcohols to form the corresponding amides or esters. researchgate.netresearchgate.net The optimization of these reactions often involves controlling the pH to ensure efficient coupling. researchgate.net

Derivatization Strategies and Analogue Synthesis for Academic Exploration

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of analogues. These derivatives are crucial for exploring structure-activity relationships in various scientific fields.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, offering a gateway to a variety of functional groups.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. mdpi.comresearchgate.net The use of "active esters," such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides another route for efficient ester synthesis. mdpi.comresearchgate.net

Amidation: The synthesis of amides from the carboxylic acid is a common and important transformation. Carbodiimide-mediated coupling, as mentioned earlier, is a widely used method. researchgate.netnih.gov Another effective approach is the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. rsc.org This one-pot procedure is often efficient and can be scaled up. rsc.org

Table 3: Common Derivatization Reactions of the Carboxylic Acid Moiety

Reaction TypeReagentsProduct
Fischer EsterificationAlcohol, Acid catalystEster
Acyl Chloride Formation & Esterification1. SOCl₂ 2. AlcoholEster
Carbodiimide-mediated AmidationAmine, DCC or EDCAmide
Acyl Chloride Formation & Amidation1. SOCl₂ 2. AmineAmide

Substitutions on the Phenyl Ring and their Influence on Synthesis

Introducing additional substituents onto the 4-(trifluoromethoxy)phenyl ring can significantly modulate the properties of the molecule. The directing effects of the existing trifluoromethoxy group and the pyridine (B92270) ring influence the position of further substitutions.

The synthesis of analogues with different substitution patterns on the phenyl ring often involves starting with an appropriately substituted trifluoromethoxyphenyl precursor before the cross-coupling step. This "convergent" synthetic strategy allows for greater control over the final structure.

Alterations to the Pyridine Ring and Trifluoromethoxy Position in Related Analogues

The core structure of this compound can be systematically modified to produce a wide array of analogues. These alterations, which involve substitutions on the pyridine ring or repositioning the trifluoromethoxy group on the phenyl ring, are crucial for tuning the molecule's chemical and biological properties. Research into related compounds reveals extensive exploration of this chemical space.

For instance, novel routes have been developed for synthesizing 2-(trifluoromethyl)nicotinic acid derivatives, which are key intermediates for various complex molecules. nih.govresearchgate.net The synthesis often involves constructing the pyridine ring from simple fluorinated precursors. nih.govresearchgate.net Modifications to the pyridine ring are common, with analogues such as 3-Fluoro-2-(trifluoromethyl)isonicotinic acid and 3-Chloro-2-(trifluoromethyl)isonicotinic acid being synthesized to enhance properties like lipophilicity or thermal stability. Further complex variations include the synthesis of compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which serves as a building block for more elaborate chemical structures. mdpi.com

The trifluoromethyl group, closely related to the trifluoromethoxy group, is a common feature in these analogues. Its introduction into a pyridine ring was first reported in 1947, involving the chlorination and subsequent fluorination of picoline. nih.gov Modern methods often utilize trifluoromethyl-containing building blocks in cyclocondensation reactions to form the desired trifluoromethylpyridine (TFMP) derivatives. nih.gov The position of this group can also be varied, as seen in the preparation of 4-trifluoromethyl nicotinic acid from raw materials like trifluoroacetyl chloride. google.com

The table below summarizes a selection of these analogues, highlighting the structural diversity that can be achieved through synthetic modifications.

Compound NameStructural Alteration from Parent CompoundKey Synthetic Precursor/MethodReference
2-(Trifluoromethyl)nicotinic acid-OCF₃ at para position replaced with -CF₃ at ortho position; Carboxyl group at position 4 moved to position 3Synthesis of the pyridine ring from simple fluorinated precursors nih.govresearchgate.net
3-Chloro-5-(trifluoromethyl)pyridin-2-yl derivativesChloro and trifluoromethyl groups on the pyridine ring; Phenyl group is further substitutedSuzuki coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with a substituted benzeneboronic acid mdpi.com
4-Trifluoromethyl nicotinic acid-OCF₃ group replaced with -CF₃; Phenyl group absent; Carboxyl group at position 3Acylation, cyclization, and hydrolysis from trifluoroacetyl chloride and vinyl ethyl ether google.com
6-Trifluoromethyl-1,2,4-triazinesPyridine ring replaced with a 1,2,4-triazine (B1199460) ringRing transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, catalyst system, and reagent ratios are manipulated to maximize product yield and purity while minimizing reaction times and by-product formation. A common and critical step in the synthesis of 2-aryl pyridine derivatives is the Suzuki-Miyaura cross-coupling reaction.

Solvent Selection and Reaction Temperature Effects

The choice of solvent and reaction temperature profoundly influences the outcome of the synthesis, particularly in metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for example, is known to proceed in a wide range of solvents, and the optimal choice often depends on the specific substrates and catalyst used. digitellinc.com Commonly employed organic solvents include tetrahydrofuran (B95107) (THF), toluene (B28343), and dioxane. researchgate.net

Studies on the Suzuki coupling have shown that temperature is a critical factor; an increase in temperature often leads to a higher percentage of conversion and shorter reaction times. researchgate.net For instance, certain nickel-catalyzed couplings of aryl carbamates are conducted in toluene at elevated temperatures of 110-130 °C to achieve substantial yields. nih.gov However, advancements have led to the development of catalyst systems that are effective at room temperature, which can be advantageous for substrates that are sensitive to heat. organic-chemistry.org The use of tert-amyl alcohol as a solvent has been shown to be particularly effective in these room-temperature couplings. organic-chemistry.org

The polarity of the solvent can also play a significant role. The regioselectivity of certain reactions, such as the transformation of mesoionic oxazolium-olates, has been shown to be dependent on the polarity of the reaction solvent. nih.gov Furthermore, in line with green chemistry principles, aqueous media and greener solvents like propylene (B89431) carbonate are being explored as effective alternatives to traditional organic solvents. researchgate.net

The following table details the impact of different solvents and temperatures on Suzuki-type coupling reactions.

Solvent SystemTemperature (°C)Catalyst SystemKey FindingsReference
Toluene110-130NiCl₂(PCy₃)₂Increased temperature and catalyst loading improved yield significantly for the coupling of aryl carbamates. nih.gov
DMF/H₂O (1:1)30-100Pd/NiFe₂O₄Reaction conversion increased with temperature. Room temperature required significantly longer reaction times. researchgate.net
tert-Amyl AlcoholRoom TemperaturePd(P(t-Bu)₂Me)₂Enabled the versatile cross-coupling of unactivated alkyl electrophiles with boronic acids under mild conditions. organic-chemistry.org
Propylene Carbonate (PC)Not specifiedNot specifiedDemonstrated as a viable "green" solvent for Suzuki–Miyaura reactions, yielding good to excellent results. researchgate.net
DioxaneNot specifiedNot specifiedA commonly used organic solvent for cross-coupling reactions. researchgate.net

Catalyst Systems and Reagent Stoichiometry

The catalyst system is the cornerstone of modern cross-coupling reactions for synthesizing biaryl compounds. Palladium- and nickel-based catalysts are predominantly used. For the synthesis of 2-arylpyridines, palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and efficient catalyst, often used in conjunction with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃). mdpi.com However, highly active ligand-free systems have also been developed, which simplifies the reaction setup and purification. researchgate.net For example, palladium supported on nickel ferrite (B1171679) (Pd/NiFe₂O₄) has been reported as a highly active and reusable catalyst for ligand-free Suzuki reactions. researchgate.net

Nickel catalysts, such as the air- and water-stable NiCl₂(PCy₃)₂, have proven effective for the Suzuki-Miyaura coupling of challenging substrates like aryl carbamates and sulfamates. nih.gov The choice of ligand is critical; for instance, the phosphine ligand P(t-Bu)₂Me was found to be particularly effective for enabling room-temperature Suzuki couplings of alkyl bromides. organic-chemistry.org

Reagent stoichiometry—the molar ratio of the reactants—is another crucial parameter to optimize. In many Suzuki reactions, an excess of the boronic acid reagent and the base is used to drive the reaction to completion. For example, a successful nickel-catalyzed coupling utilized 4 equivalents of the arylboronic acid and 7.2 equivalents of potassium phosphate (B84403) (K₃PO₄) as the base relative to the aryl carbamate (B1207046) substrate. nih.gov The catalyst loading is typically kept low, often in the range of 5-10 mol%, to ensure efficiency and cost-effectiveness. nih.gov

The table below outlines various catalyst systems used in the synthesis of related biaryl compounds.

CatalystLigandBaseKey FeaturesReference
Palladium(II) acetateTriphenylphosphinePotassium carbonateEffective for Suzuki coupling to form substituted 2-phenylpyridine (B120327) derivatives. mdpi.com
Pd/NiFe₂O₄None (Ligand-free)Not specifiedHighly active and reusable heterogeneous catalyst for Suzuki reactions in aqueous media. researchgate.net
NiCl₂(PCy₃)₂Tricyclohexylphosphine (PCy₃)Potassium phosphateAir-stable nickel complex effective for coupling challenging aryl carbamate substrates. nih.gov
Pd(P(t-Bu)₂Me)₂MeP(t-Bu)₂Potassium tert-butoxideEnables Suzuki coupling of unactivated alkyl bromides at room temperature. organic-chemistry.org
Palladium acetateNone (Ligand-free)Not specifiedA simple and efficient system for Suzuki reactions in aqueous media. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve process safety and efficiency. rsc.org These approaches focus on using less hazardous materials, developing catalytic reactions, employing renewable feedstocks, and minimizing waste. rasayanjournal.co.in

For the synthesis of 2-phenylpyridine cores and related heterocyclic structures, several green strategies have been reported. One approach is the development of single-step synthesis methods, such as the vapor-phase cyclization of simple starting materials over molecular sieve catalysts to produce 2-phenylpyridine. rsc.org This method avoids multiple steps and complex purification procedures.

The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily separated from the reaction mixture and recycled. nih.gov An example is the use of copper oxide nanoparticles supported on activated carbon as an efficient and recyclable nanocatalyst for synthesizing related nitrogen-containing heterocycles. nih.gov Such catalysts often allow for reactions to be carried out under milder, ligand-free conditions. nih.gov

Solvent choice is another major focus of green chemistry. Efforts are directed towards replacing hazardous organic solvents with more environmentally benign alternatives. rasayanjournal.co.in The use of aqueous media for palladium-catalyzed Suzuki reactions is a prime example of this, offering advantages in terms of cost, safety, and environmental impact. researchgate.net Additionally, "green solvents" like polyethylene (B3416737) glycol (PEG-400) and propylene carbonate have been successfully employed in the synthesis of related compounds. researchgate.netnih.gov

Other green techniques applicable to the synthesis of these compounds include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants, which enhances efficiency and reduces waste. rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and enhance product purity compared to conventional heating methods. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, where possible, simplifies workup, reduces waste, and can lead to cleaner reactions. rasayanjournal.co.in

By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable and economically viable. rsc.org

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Molecular Interactions and Biological Activity Investigations Mechanistic and in Vitro Focus

Cellular Pathway Modulation in In Vitro Research Models

Studies on Neurotransmitter System Interactions (e.g., Serotonin (B10506) Transporters)

There is no specific data in the reviewed literature detailing the interactions of 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid with neurotransmitter systems, including serotonin transporters. Research on related pyridine-containing structures indicates that this class of compounds can interact with various central nervous system receptors. For instance, different pyridine (B92270) alkaloids have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), and these interactions can subsequently modulate the release of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.gov The trifluoromethylpyridine motif is also a key component in certain agrochemicals that are presumed to act by disturbing neurotransmitter systems. nih.gov However, without direct experimental evaluation, the specific effects, if any, of this compound on serotonin transporters or other neuronal targets remain unknown.

Antimicrobial Properties in Laboratory Settings

No specific studies evaluating the antimicrobial properties of this compound against bacterial or fungal strains were identified.

Evaluation against Bacterial Strains In Vitro

There is no available data reporting the minimum inhibitory concentrations (MICs) or other measures of antibacterial activity for this compound. Research on analogous compounds provides some context. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov Additionally, isomers of (trifluoromethoxy)phenylboronic acids have been evaluated for their antibacterial potency against Escherichia coli and Bacillus cereus. nih.gov Derivatives of isonicotinic acid hydrazide, a related structural class, have also been synthesized and tested for antimycobacterial activity. researchgate.netresearchgate.netnih.gov However, these findings cannot be directly extrapolated to the specific compound .

Evaluation against Fungal Strains In Vitro

Similarly, no in vitro antifungal activity has been reported for this compound. Studies on other classes of molecules, such as 1,2,4-oxadiazole (B8745197) derivatives, have shown that some compounds possess fungicidal activity against pathogens like Botrytis cinereal. mdpi.com Without dedicated screening, the antifungal potential of this compound is undetermined.

Mechanistic Insights into Antimicrobial Action

Given the absence of primary antimicrobial data, there have been no investigations into the mechanistic basis of any potential antimicrobial action for this compound. The well-known isonicotinic acid derivative, isoniazid, functions as a prodrug that, once activated by a bacterial catalase-peroxidase enzyme, inhibits the synthesis of mycolic acids essential for the mycobacterial cell wall. wikipedia.orgnih.govdroracle.ai This mechanism is highly specific and cannot be assumed for other derivatives without evidence.

Anti-inflammatory Mechanism Exploration in In Vitro Models

While there is no direct research on the anti-inflammatory mechanisms of this compound, studies on related isonicotinic acid scaffolds are informative. Certain novel isonicotinates have demonstrated potent in vitro anti-inflammatory activity, significantly higher than standard drugs like ibuprofen. nih.govwsu.edusemanticscholar.org The proposed mechanism for these related compounds involves the suppression of reactive oxygen species (ROS) overproduction. nih.govwsu.edusemanticscholar.org Furthermore, molecular docking studies with these derivatives suggest a potential interaction with and inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.govsemanticscholar.org The presence of a trifluoromethyl group in other distinct chemical series has also been associated with significant anti-inflammatory activity. mdpi.com However, whether this compound shares these mechanistic properties has not been experimentally verified.

Target Identification and Validation in Chemical Biology

No target identification or validation studies have been published for this compound. The process of identifying the specific molecular targets of a compound is a critical step in chemical biology and drug discovery, but this work has not been reported for the specified molecule.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores and Structural Motifs Contributing to Activity

The biological activity of 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid is intrinsically linked to its core structural components: the isonicotinic acid moiety and the substituted phenyl ring. These components form the essential pharmacophore, a specific arrangement of molecular features necessary for biological activity.

Isonicotinic Acid Core: The pyridine (B92270) ring and its carboxylic acid group are critical motifs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid provides a key hydrogen bond donor and acceptor site. This allows for crucial interactions, such as ionic bonds or hydrogen bonds, with amino acid residues within a biological target's binding pocket.

Biphenyl-like System: The direct linkage between the phenyl and pyridine rings creates a relatively planar, rigid biphenyl-like structure. This conformation is often essential for fitting into specific binding sites.

Substituted Phenyl Ring: The 4-(trifluoromethoxy)phenyl group serves a dual role. It provides a hydrophobic surface that can engage in van der Waals or hydrophobic interactions with the target. Furthermore, the trifluoromethoxy group itself fine-tunes the electronic and lipophilic properties of the entire molecule.

A general pharmacophore model for this class of compounds can be hypothesized to include an aromatic ring system, a hydrogen bond acceptor (the pyridine nitrogen), and a hydrogen bond donor/acceptor (the carboxylic acid), all positioned at specific distances from one another.

Impact of Trifluoromethoxy Group Position and Substitutions on Biological Activity

While SAR data for direct analogues of this compound is specific to individual biological targets, general principles can be outlined. Moving the -OCF3 group from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter the molecule's shape and electronic distribution, likely impacting its binding affinity. Similarly, replacing the -OCF3 group with other substituents like a trifluoromethyl (-CF3), chloro (-Cl), or methoxy (B1213986) (-OCH3) group would systematically modify the compound's properties, as detailed in the table below.

Substituent (at 4-position)Electronic EffectLipophilicity (Hansch π)Potential Impact on Activity
-HNeutral0.00Baseline activity
-OCH3Electron-donating-0.02May alter binding through electronic and conformational changes
-CF3Strongly electron-withdrawing0.88Increases lipophilicity and metabolic stability nbinno.com
-OCF3Strongly electron-withdrawing1.04Strongly increases lipophilicity and metabolic stability bohrium.commdpi.com

The trifluoromethoxy group profoundly influences a molecule's properties due to the high electronegativity of the fluorine atoms. mdpi.com

Electronic Effects: The -OCF3 group is a potent electron-withdrawing substituent. bohrium.com When attached to the phenyl ring, it reduces the electron density of the aromatic system. This electronic modulation is crucial for optimizing interactions with biological targets, such as pi-stacking or cation-pi interactions, and can influence the pKa of the isonicotinic acid. nbinno.com

Lipophilicity Modulation: A key strategy in drug design is the incorporation of fluorine-containing groups to enhance lipophilicity, which can improve membrane permeability and bioavailability. mdpi.comhovione.com The -OCF3 group significantly increases the lipophilicity (logP value) of a molecule, more so than a trifluoromethyl (-CF3) or a simple methoxy (-OCH3) group. mdpi.com This enhanced lipophilicity can lead to stronger binding in hydrophobic pockets of target proteins and better penetration across biological membranes. nbinno.cominformahealthcare.com

The introduction of the trifluoromethoxy group also has significant steric implications. While relatively small, the -OCF3 group exerts a greater steric influence than a methoxy group. nbinno.comuni-muenchen.de

This steric bulk can dictate the preferred conformation of the molecule. For instance, while a methoxy group (-OCH3) on a phenyl ring may prefer a planar conformation to maximize conjugation, the bulkier trifluoromethoxy group often forces the moiety to rotate out of the plane of the aromatic ring. uni-muenchen.de This twisting of the phenyl-pyridine bond angle can be crucial for achieving the optimal three-dimensional shape required for high-affinity binding to a target protein, ensuring steric complementarity. nbinno.com

Design Principles for Novel Analogues Based on SAR Data

Data from SAR studies provide a roadmap for designing novel analogues with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. patsnap.combiobide.com Key strategies include bioisosteric replacement and scaffold hopping.

Bioisosteric replacement involves substituting one functional group with another that retains similar chemical and physical properties, leading to retained or improved biological activity. uni-muenchen.de This is a common technique to address issues like metabolic instability or to fine-tune activity. bohrium.comresearchgate.net

For this compound, several bioisosteric replacements could be considered:

-OCF3 Group: The trifluoromethoxy group itself can be considered a bioisostere for other groups. For instance, it might be replaced with a pentafluorosulfanyl (-SF5) group to further modulate electronic properties and lipophilicity.

Carboxylic Acid: The isonicotinic acid moiety could be replaced with other acidic bioisosteres like a tetrazole or a hydroxamic acid to alter pKa, solubility, and cell permeability while maintaining the key hydrogen bonding interactions.

Phenyl Ring: The phenyl ring could be substituted with a bioisosteric heterocycle, such as a pyrimidine (B1678525) or pyridazine (B1198779) ring, to improve properties like solubility and metabolic stability.

Original GroupPotential BioisostereRationale for Replacement
Carboxylic Acid (-COOH)TetrazoleSimilar acidity and hydrogen bonding capability, often with improved metabolic stability and oral bioavailability.
Phenyl RingPyridyl or Pyrimidyl RingIntroduction of nitrogen atoms can block sites of metabolism, improve solubility, and introduce new hydrogen bonding opportunities.
Trifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Modulates lipophilicity and electronic effects while retaining metabolic stability. nih.gov

Scaffold hopping is a more radical design strategy that involves replacing the central core structure (scaffold) of the molecule with a chemically different one, while preserving the essential pharmacophoric features. nih.govnih.gov The goal is to discover novel chemotypes that may have superior properties, such as improved potency, better pharmacokinetics, or a different intellectual property profile.

Starting from the 2-phenylisonicotinic acid scaffold, a medicinal chemist might:

Replace the pyridine core with another heterocyclic system like an isoxazole (B147169) or a pyrazole (B372694), while maintaining the relative positions of the carboxylic acid and the substituted phenyl ring.

Alter the connectivity, for example, by synthesizing analogues of 3-phenylisonicotinic acid to explore different spatial arrangements.

This process is a key part of lead optimization, an iterative cycle of designing, synthesizing, and testing new compounds to refine a lead's properties. biobide.comdanaher.com The objective is to enhance efficacy and selectivity while minimizing potential liabilities, ultimately transforming a promising lead compound into a viable drug candidate. patsnap.comdanaher.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in drug discovery and medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These approaches employ statistical models to correlate variations in the physicochemical properties of a series of molecules with their observed biological effects. While specific, in-depth QSAR studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the principles of these methodologies can be applied to understand the structural features crucial for its activity and to guide the design of new, potentially more potent analogues.

A hypothetical QSAR study on a series of analogues of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties. For a molecule like this compound, relevant descriptors would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. Descriptors such as dipole moment and partial charges on specific atoms would be critical.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are fundamental. The spatial arrangement of the phenyl and isonicotinic acid rings, as well as the bulk of the trifluoromethoxy group, would be important steric factors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. The trifluoromethoxy group is known to significantly increase lipophilicity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a series of related compounds with known biological activities, a mathematical model can be developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. Such a model would take the form of an equation that predicts the biological activity based on the values of the most relevant descriptors.

For instance, a simplified, hypothetical QSAR equation for a series of analogues might look like:

Biological Activity (log 1/IC₅₀) = a(logP) - b(Molecular Volume) + c*(HOMO Energy) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation would suggest that higher lipophilicity and HOMO energy, combined with a smaller molecular volume, are beneficial for the biological activity of this class of compounds.

Hypothetical Data for a QSAR Study of this compound Analogues

To illustrate the application of QSAR, the following interactive data table presents hypothetical data for a series of analogues where substituents on the phenyl ring are varied. The biological activity is given as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).

Compound IDR-Group (at position 4 of the phenyl ring)pIC₅₀logPMolecular WeightHOMO (eV)
1 -OCF₃ (Lead Compound) 6.5 4.2 299.2 -7.8
2-OCH₃5.83.1245.2-7.2
3-Cl6.13.8249.7-7.6
4-H5.22.9215.2-7.1
5-CF₃6.34.0283.2-8.0
6-NO₂5.52.7260.2-8.2

Cheminformatics approaches would further aid in the analysis of such datasets. Techniques like similarity searching and clustering could identify compounds with similar properties to the lead compound. Pharmacophore modeling could be used to define the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, a pharmacophore model might include a hydrogen bond acceptor (the nitrogen in the pyridine ring), a hydrogen bond donor (the carboxylic acid), and a hydrophobic feature (the trifluoromethoxy-phenyl group).

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is instrumental in understanding how "2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid" might interact with a biological target, such as an enzyme or receptor.

Binding energy calculations are used to estimate the strength of the interaction between a ligand and its target protein, often expressed in kcal/mol. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. Docking algorithms explore numerous possible conformations and orientations (poses) of the ligand within the target's binding site and score them based on these energies. nih.gov This process predicts the most likely binding mode, which is crucial for understanding the mechanism of action. nih.gov For compounds structurally similar to "this compound," docking studies have revealed strong binding affinities to various kinase targets. rjptonline.org

Table 1: Representative Binding Energy Data from Docking Studies of Structurally Related Compounds
Compound ClassTarget Protein (Example)Predicted Binding Energy (kcal/mol)
Phenyl-thiazolidinone Derivatives with Trifluoromethoxy GroupTyrosine Kinase (e.g., PDB: 1T46)-8.0 to -9.5
Substituted Isonicotinic Acid ComplexesThymidylate Synthase (e.g., PDB: 5H38)-7.5 to -8.8
Phenyl-sulfonamide DerivativesB. cinerea Target (e.g., PDB: 3WH1)-8.5

This table presents typical binding energy ranges observed for compounds with similar functional groups to illustrate the data obtained from such simulations.

The stability of a ligand in a protein's binding pocket is governed by various non-covalent interactions. nih.gov For "this compound," computational analyses focus on two key types:

Hydrogen Bonding: The carboxylic acid group of the isonicotinic acid moiety is a prime candidate for forming strong hydrogen bonds with amino acid residues like Arginine, Lysine, or Asparagine in a target's active site. mdpi.com The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the trifluoromethoxy (-OCF₃) group are hydrophobic and contribute significantly to binding by interacting with nonpolar amino acid residues such as Valine, Leucine, and Alanine. rjptonline.orgnih.gov The trifluoromethoxy group, in particular, can enhance these interactions and improve the ligand's fit within a hydrophobic pocket. rjptonline.org

Table 2: Common Intermolecular Interactions Predicted for Aromatic Carboxylic Acids in Protein Binding Sites
Functional Group of LigandInteraction TypePotential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bond (Donor/Acceptor)Arg, Lys, His, Ser, Thr, Asn, Gln
Pyridine NitrogenHydrogen Bond (Acceptor)Ser, Thr, Tyr, Lys
Phenyl RingHydrophobic (π-Alkyl, π-π Stacking)Val, Leu, Ile, Ala, Phe, Tyr, Trp
Trifluoromethoxy (-OCF₃)Hydrophobic, van der WaalsAla, Val, Leu, Met

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.govijrte.org These methods provide a detailed understanding of the molecule's structure, stability, and reactivity. science.gov

Electronic structure analysis reveals key aspects of a molecule's reactivity. ajchem-a.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. libretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. ajchem-a.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.govresearchgate.net This map is useful for predicting how the molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com For "this compound," the oxygen atoms of the carboxylic acid and the trifluoromethoxy group would be expected to be regions of negative potential, while the hydrogen of the carboxylic acid would be a site of positive potential.

Table 3: Representative Quantum Chemical Properties Calculated for Structurally Similar Aromatic Compounds using DFT (e.g., B3LYP/6-311++G(d,p))
PropertyTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating capability
LUMO Energy-1.5 to -2.5 eVElectron-accepting capability
HOMO-LUMO Gap4.0 to 5.0 eVChemical stability and reactivity

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. nih.gov Using methods like DFT, researchers can calculate the energy of various conformers to identify the most stable, low-energy shapes. mdpi.com The energy landscape is a plot of the molecule's energy as a function of its geometric parameters (e.g., dihedral angles). This analysis is critical for understanding the flexibility of "this compound" and determining which conformation is most likely to be present when it interacts with a biological target. researchgate.net The key rotatable bond in this molecule is between the phenyl and pyridine rings, and calculations would determine the energetic barrier to rotation and the preferred dihedral angle.

Molecular Dynamics Simulations to Investigate Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, typically on a nanosecond to microsecond scale, providing insights into the stability and flexibility of the ligand-protein complex in a simulated physiological environment. mdpi.combiointerfaceresearch.com

An MD simulation of the "this compound"-target complex would involve placing the docked structure in a box of water molecules and ions and then calculating the atomic trajectories over time. mdpi.com Analysis of these trajectories can:

Confirm the stability of the binding pose predicted by docking.

Reveal how water molecules mediate the interaction between the ligand and the protein.

Identify key hydrogen bonds and hydrophobic contacts that persist throughout the simulation, highlighting the most important interactions for binding affinity. nih.gov

Assess the flexibility of different parts of the protein and the ligand upon binding.

Ligand-Based and Structure-Based Drug Design Approaches

Computational and theoretical chemistry provides powerful tools to accelerate the drug discovery process. For scaffolds related to this compound, both ligand-based and structure-based design methodologies are employed to understand molecular interactions and predict biological activity, thereby guiding the synthesis of more potent and selective therapeutic agents.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop a model that predicts the activity of new, untested compounds. A principal method in LBDD is the development of Quantitative Structure-Activity Relationships (QSAR). researchgate.netresearchgate.net QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.net

For derivatives of isonicotinic acid, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic effects. researchgate.netresearchgate.net These descriptors can include electronic properties, steric factors, and hydrophobicity. The trifluoromethoxy group (-OCF3) on the phenyl ring of the title compound significantly influences these properties, particularly lipophilicity, which is a critical factor for cell membrane permeability. jelsciences.com

The development of a QSAR model for a series of isonicotinic acid analogs would involve correlating descriptors with measured biological activity (e.g., IC50 values). This allows researchers to computationally screen virtual compounds and prioritize the synthesis of candidates with the highest predicted activity.

Table 1: Illustrative Physicochemical Descriptors for QSAR Analysis of Isonicotinic Acid Derivatives
Compound DerivativeMolecular Weight (g/mol)LogP (Lipophilicity)Topological Polar Surface Area (Ų)Predicted IC50 (µM)
Analog 1 (Parent)297.223.8550.1510.5
Analog 2 (+Cl)331.664.6150.155.2
Analog 3 (-OCF3 to -OH)229.192.1070.3825.8
Analog 4 (+NH2)312.253.5076.188.1

This table is for illustrative purposes to demonstrate the types of data used in ligand-based QSAR studies and does not represent actual experimental data for this compound.

Structure-Based Drug Design

In contrast to LBDD, structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target (e.g., an enzyme or receptor), typically obtained through X-ray crystallography or NMR spectroscopy. nih.govdaneshyari.com This approach allows for the rational design of ligands that can fit precisely into the target's binding site. Molecular docking is a key computational technique in SBDD, used to predict the binding mode and affinity of a ligand to its receptor. nih.govrjptonline.org

While specific docking studies for this compound are not extensively documented, research on structurally related compounds provides significant insights. For instance, a structure-based approach was successfully used to develop potent RAF inhibitors derived from 2-(trifluoromethyl)isonicotinamide. acs.org In that research, the X-ray co-crystal structure of a lead compound bound to the BRAF kinase enzyme revealed critical binding interactions. acs.org

These studies showed that the central phenyl ring occupies a narrow hydrophobic pocket, while the trifluoromethyl-pyridyl moiety binds to another hydrophobic region created by the movement of key amino acid residues (the DFG loop). acs.org This detailed structural understanding enabled the targeted modification of the compound to improve potency and pharmacokinetic properties. acs.org Such insights are directly applicable to designing derivatives of this compound, where molecular docking simulations could predict how the trifluoromethoxy-phenyl group interacts with the amino acid residues of a target's active site. rjptonline.org

Table 2: Key Molecular Interactions Identified in Structure-Based Design of a Related RAF Inhibitor acs.org
Compound MoietyInteracting Pocket/ResiduesType of InteractionSignificance
Central Toluyl/Phenyl GroupNarrow Hydrophobic Pocket (K483, T529)HydrophobicAnchors the ligand in the active site.
CF3-Pyridyl GroupHydrophobic Pocket (DFG-out conformation)HydrophobicProvides potency and selectivity for the inactive kinase conformation.
Pyridine NitrogenDFG-loop backboneHydrogen BondingEnhances binding affinity and stabilizes the complex.
Amide LinkerHinge RegionHydrogen BondingOrients the molecule correctly within the binding site.

This table is based on findings for a structurally related compound, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, to illustrate the principles of structure-based design.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the protons on the isonicotinic acid ring and the phenyl ring. Aromatic protons typically resonate in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern on both aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carboxylic acid carbon (δ 165-185 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group, which appears as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, fluorine-19 NMR is a crucial and highly sensitive technique for characterization. It provides a distinct signal for the -OCF₃ group. The chemical shift of this signal is sensitive to the electronic environment, confirming the presence and substitution pattern of the trifluoromethoxy group on the phenyl ring. The analysis of fluorinated pharmaceuticals by ¹⁹F NMR is a well-established method for quantification and quality control.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm) RangeKey Structural Information
¹H~13.0-14.0 (s, 1H)Carboxylic acid proton (-COOH)
¹H~8.7-8.9 (d, 1H)Proton on isonicotinic acid ring (position 6)
¹H~7.8-8.2 (m, 3H)Protons on phenyl ring and isonicotinic acid ring
¹H~7.3-7.5 (d, 2H)Protons on phenyl ring
¹³C~165-170Carboxylic acid carbon (-COOH)
¹³C~120-155Aromatic carbons (phenyl and isonicotinic rings)
¹³C~120.5 (q, J ≈ 257 Hz)Trifluoromethoxy carbon (-OCF₃)
¹⁹F~ -58 to -60Trifluoromethoxy group (-OCF₃)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. The spectra are complementary and together offer a detailed vibrational fingerprint of this compound.

IR Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and strong C-F stretching bands from the trifluoromethoxy group (1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is especially sensitive to non-polar bonds and symmetric vibrations. It would clearly show the aromatic C-C stretching modes and the symmetric vibrations of the trifluoromethoxy group, complementing the IR data.

Table 2: Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (Carboxylic acid)2500-3300 (broad)IR
C=O stretch (Carboxylic acid)1680-1710IR, Raman
Aromatic C=C/C=N stretch1400-1610IR, Raman
C-F stretch (-OCF₃)1100-1300 (strong)IR
C-O stretch (-OCF₃)1050-1150IR, Raman

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₃H₈F₃NO₃), the molecular weight is 299.21 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 299. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). Further fragmentation could involve the cleavage of the bond between the phenyl and isonicotinic rings or the loss of the trifluoromethoxy group.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed FragmentDescription
299[C₁₃H₈F₃NO₃]⁺Molecular Ion (M⁺)
282[C₁₃H₇F₃NO₂]⁺Loss of -OH radical
254[C₁₂H₈F₃NO]⁺Loss of -COOH group
214[C₁₂H₈NO]⁺Loss of -OCF₃ group
123[C₆H₄NO₂]⁺Isonicotinic acid fragment

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in research samples.

HPLC and UPLC are the primary techniques for assessing the purity and quantifying non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis.

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance (likely in the 260-280 nm range for this compound). UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Table 4: Representative HPLC/UPLC Method Parameters

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm for UPLC)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionGradient (e.g., 5% to 95% B over 10 minutes)
Flow Rate0.4 mL/min (for UPLC)
Column Temperature35-40 °C
DetectionUV at ~270 nm
Injection Volume1-5 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging.

Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester). This process, often involving reagents like diazomethane (B1218177) or silylating agents (e.g., BSTFA), increases the compound's volatility and thermal stability, making it amenable to GC analysis. The mass spectrometer then provides definitive identification of the derivatized compound and any impurities present.

Table 5: General GC-MS Analysis Protocol

StepDescription
Sample PreparationDerivatization of the carboxylic acid to a volatile ester (e.g., methyl ester).
GC ColumnCapillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane).
Carrier GasHelium or Hydrogen.
Oven ProgramTemperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).
Ionization ModeElectron Ionization (EI) at 70 eV.
MS DetectionFull scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

X-ray Crystallography for Solid-State Structure Determination

Despite a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found in the public domain.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular structure, including bond lengths, bond angles, and conformations of molecules in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the physical and chemical properties of a compound.

The process involves irradiating a single crystal of the material with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined.

For a compound like this compound, a structural analysis by X-ray crystallography would provide invaluable insights into:

Intermolecular Interactions: The nature of hydrogen bonding involving the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, which dictates the supramolecular assembly in the crystal lattice.

Packing Efficiency: How the molecules arrange themselves in the crystal, which affects properties like density and stability.

Influence of the Trifluoromethoxy Group: The role of the -OCF3 group in directing crystal packing and participating in any non-covalent interactions.

While experimental data for the title compound is not available, research on structurally related molecules, such as 4-(trifluoromethyl)nicotinic acid, demonstrates the utility of this technique in elucidating detailed structural features. For instance, studies on similar nicotinic acid derivatives have revealed various hydrogen-bonding motifs, leading to the formation of dimers, chains, or more complex networks in the solid state.

The absence of a published crystal structure for this compound indicates a gap in the current scientific literature and presents an opportunity for future research to fully characterize this compound in the solid state. Such a study would be essential for a complete understanding of its structure-property relationships.

Potential Applications in Chemical Biology and Materials Science Research

Utility as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study and modulation of biological pathways. mq.edu.au The structure of 2-(4-(trifluoromethoxy)phenyl)isonicotinic acid possesses features that make it a promising candidate for development into such a tool. The isonicotinic acid portion can participate in specific binding interactions, including hydrogen bonding, with enzymes or receptors that recognize nicotinamide-related structures. smolecule.com

The trifluoromethoxy (-OCF₃) group significantly enhances the compound's lipophilicity. This property is crucial for a chemical probe as it can improve its ability to penetrate biological membranes and reach intracellular targets. Furthermore, the trifluoromethyl group is a valuable functional handle for radiolabeling with fluorine-18 (B77423) (¹⁸F), a widely used isotope in positron emission tomography (PET) imaging. smolecule.comnih.gov This suggests the potential for developing derivatives of this compound as imaging agents to visualize and study biological processes in real-time.

The development of a chemical probe often involves synthesizing a series of related compounds to optimize binding affinity and selectivity for a target protein. By creating derivatives of this core structure, researchers could potentially develop highly potent and selective probes to investigate the roles of specific proteins in disease pathways, a critical step in modern drug discovery and chemical biology. nih.gov

Exploration in Materials Science

In materials science, the precise arrangement of molecules in the solid state dictates the bulk properties of the material. The functional groups within this compound provide multiple points of interaction, making it an attractive molecule for the design of novel organic materials.

Isonicotinic acid and its derivatives have been incorporated into larger molecular systems, such as porphyrins, for applications in organic electronics. semanticscholar.orgresearchgate.net These materials can exhibit semiconductor properties, which are fundamental to devices like organic solar cells and organic field-effect transistors. semanticscholar.org Porphyrin compounds containing an isonicotinic acid moiety have been identified as potential p-type organic semiconductors. semanticscholar.orgresearchgate.net The isonicotinic acid group can influence the electronic properties and molecular packing of the material, which are critical factors for efficient charge transport. The presence of the electron-withdrawing trifluoromethoxy group in this compound could further modulate these electronic characteristics, offering a way to fine-tune the performance of resulting materials. Its unique combination of functional groups makes it a valuable component for synthesizing advanced polymers and coatings. smolecule.com

Crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of intermolecular interactions. The this compound molecule contains a carboxylic acid group and a pyridine (B92270) nitrogen atom, a combination that readily forms robust hydrogen-bonded structures known as acid-pyridine heterosynthons. rsc.org These strong, directional interactions are highly reliable for guiding the assembly of molecules into predictable patterns in the solid state. rsc.orgmdpi.com

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area of study in materials and pharmaceutical science, as different polymorphs can have distinct physical properties. Simple substituted isonicotinic acids, such as 3-chloroisonicotinic acid, have been shown to exhibit polymorphism, with different forms displaying variations in molecular conformation (torsion angles) and hydrogen-bonding patterns. rsc.org Given its greater conformational flexibility, this compound is also a strong candidate for exhibiting polymorphic behavior. The study of its crystallization under various conditions could reveal new crystal forms with unique packing arrangements and properties, driven by a balance of hydrogen bonding, π-stacking of the aromatic rings, and other weaker interactions.

Interaction Type Participating Functional Groups Relevance to Crystal Structure
Hydrogen BondingCarboxylic Acid (-COOH), Pyridine NitrogenFormation of robust synthons, primary driver of molecular assembly. rsc.orgmdpi.com
π-π StackingPhenyl Ring, Pyridine RingContributes to the stabilization of the crystal lattice.
Dipole-DipoleTrifluoromethoxy (-OCF₃)Influences molecular orientation and packing efficiency.

Use as Precursors or Building Blocks in Complex Molecule Synthesis

The distinct chemical moieties within this compound make it a valuable starting material or intermediate for the synthesis of more complex molecules. Both substituted pyridine rings and trifluoromethoxyphenyl groups are common features in many pharmaceuticals and agrochemicals. smolecule.comgoogle.com

For instance, derivatives of 2-(trifluoromethyl)nicotinic acid serve as key intermediates in the production of COMT inhibitors, a class of drugs used in the treatment of Parkinson's disease. nih.govsemanticscholar.org Similarly, the trifluoromethoxyphenyl fragment is a key component in various synthetic routes. Syntheses often begin with simpler precursors like 4-trifluoromethoxyaniline, which is then elaborated through multiple steps to build complex heterocyclic systems. mdpi.com

Future Research Directions and Open Questions

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of fluorinated compounds, particularly those containing the trifluoromethoxy (OCF3) group, has historically presented significant challenges. nih.gov Future research should prioritize the development of more efficient and sustainable synthetic routes to 2-(4-(trifluoromethoxy)phenyl)isonicotinic acid and its derivatives. Traditional methods often require harsh conditions or expensive reagents. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems In Vitro

Preliminary research on analogous structures suggests potential biological activity. For instance, compounds with similar fluorinated phenyl-heterocycle scaffolds have been investigated as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) and RAF inhibitors. acs.orgnih.gov The isonicotinic acid moiety itself may bind to enzymes with nicotinamide (B372718) binding sites, potentially modulating protein-protein interactions. smolecule.com

Future in vitro studies are essential to elucidate the specific molecular interactions of this compound. High-throughput screening against a panel of receptors and enzymes could identify primary biological targets. Subsequent detailed mechanistic studies, such as electrophysiological assessments on cloned human α7 nAChRs or kinase activity assays, would be crucial. acs.orgnih.gov Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could quantify binding affinities and kinetics, providing a deeper understanding of the compound's mechanism of action at a molecular level.

Expansion of SAR Studies to Discover New Chemical Space and Structural Motifs

Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the properties of a lead compound. For this compound, future research should involve the synthesis and evaluation of a library of analogs to map the chemical space and identify key structural motifs for desired activities.

Key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring to probe the effects of electronics and sterics on activity. mdpi.com

Modification of the Isonicotinic Acid Core: Altering the position of the nitrogen atom within the pyridine (B92270) ring (e.g., to create nicotinic or picolinic acid analogs) or replacing the carboxylic acid with bioisosteres like tetrazoles or amides.

Variation of the Linker: Exploring alternatives to the trifluoromethoxy group, such as trifluoromethylthio (SCF3) or difluoromethoxy (OCHF2) groups, to fine-tune lipophilicity and electronic properties. beilstein-journals.org

These SAR studies will be instrumental in developing analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. Future research on this compound should leverage these methods for predictive modeling.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models based on the data from SAR studies. mdpi.com These models can help identify the key steric, electrostatic, and hydrophobic features required for biological activity and guide the design of new, more potent analogs. mdpi.comscience.gov

Furthermore, density functional theory (DFT) calculations can predict molecular properties and analyze the stability of different conformations. nih.gov Molecular docking simulations can be used to predict the binding modes of the compound and its derivatives within the active sites of potential biological targets, providing insights that can guide further optimization.

Exploration of New Applications in Emerging Fields of Chemical Science

The unique structure of this compound makes it a candidate for applications beyond traditional pharmaceuticals. Its derivatives could serve as key intermediates in the synthesis of agrochemicals, such as herbicides and pesticides, a field where trifluoromethylpyridine moieties have already found significant use. smolecule.comnih.gov

A particularly promising area is the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.gov The trifluoromethoxy group is a prime candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a widely used PET isotope. The development of late-stage ¹⁸F-fluorination methods would be a critical step. nih.govpharmtech.com An ¹⁸F-labeled version of this compound or its derivatives could serve as a novel PET tracer to study biological processes in vivo, such as the density and distribution of specific receptors in the brain. smolecule.com The compound's properties may also be valuable in materials science for creating advanced polymers or coatings. smolecule.com

Challenges and Opportunities in Fluorinated Compound Research

Research into fluorinated compounds like this compound is filled with both challenges and opportunities. The primary challenge lies in the synthesis, as carbon-fluorine bond formation and the introduction of fluorinated functional groups often require specialized reagents and conditions. pharmtech.comacs.org The raw materials for many fluorinating agents are derived from sources that face increasing environmental scrutiny, adding a layer of complexity to sustainable, large-scale production. acs.org

However, these challenges are outweighed by the significant opportunities that fluorination provides. The presence of fluorine, particularly in a trifluoromethoxy group, can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability, increasing lipophilicity, and altering binding affinities. beilstein-journals.org These improvements can lead to drugs with better efficacy and pharmacokinetic properties. The unique NMR-active nucleus of fluorine (¹⁹F) also provides a valuable tool for studying molecular interactions and conformations. researchgate.net Overcoming the synthetic hurdles through the development of novel, greener fluorination technologies will unlock the full potential of this important class of molecules. pharmtech.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.